molecular formula C17H21Cl2N5O2S B14083182 tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B14083182
M. Wt: 430.4 g/mol
InChI Key: ZHWFYOKOLFGOLH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its pyrido[3,4-d]pyrimidine core, which is substituted with dichloro and methylthio groups, and a piperazine ring attached to a tert-butyl ester. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Condensation: Acid or base catalysts in solvents like ethanol or methanol.

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure featuring a piperazine ring and a pyrido[3,4-d]pyrimidine moiety. It has the molecular formula C17H21Cl2N5O2S and a molecular weight of approximately 348.24 g/mol. The compound has two chlorine atoms at the 6 and 8 positions of the pyrido ring and a methylthio group at the 2 position.

Scientific Research Applications

This compound has shown potential biological activity, particularly as an inhibitor of specific kinases involved in cancer pathways. Compounds with similar structures have been reported to exhibit activity against KRas G12C mutations, which are significant in various cancers.

This compound has potential applications in medicinal chemistry as a lead compound for developing kinase inhibitors. Its structural attributes make it suitable for further modifications aimed at enhancing its pharmacological properties.

The synthesis of this compound typically involves several steps, but specific synthetic routes may vary depending on the desired purity and yield.

Compound NameSimilarityKey Features
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate0.93Contains a pyrrolo structure
tert-Butyl 2,4-dichloro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate0.96Features an azepine ring
tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate0.93Similar chlorinated pyrido structure
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate0.90Contains a pyrimidine ring

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s heterocyclic core allows it to bind to enzymes and receptors, potentially inhibiting their activity. The dichloro and methylthio groups may enhance its binding affinity and specificity .

Biological Activity

tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperazine ring and a pyrido[3,4-d]pyrimidine moiety. Its molecular formula is C17H21Cl2N5O2S, and it has garnered attention for its potential biological activity, particularly in the context of cancer therapy.

Structural Features

The unique structural attributes of this compound are pivotal to its biological activity. The presence of two chlorine atoms at positions 6 and 8 of the pyrido ring, along with a methylthio group at position 2, suggests potential interactions with various biological targets. These features may enhance its ability to inhibit specific kinases involved in cancer pathways, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that this compound may act as an inhibitor of certain kinases that play critical roles in cancer progression. Notably, compounds with similar structural frameworks have demonstrated activity against KRas G12C mutations, which are prevalent in various cancers. This suggests that this compound could be effective in targeting these mutations.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to bind to specific protein targets involved in cell signaling pathways. For instance, studies have shown that similar compounds can interact with the hinge region of kinases, affecting their activity and potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

  • Kinase Inhibition : A study highlighted the effectiveness of compounds structurally related to this compound in inhibiting mutant forms of receptor tyrosine kinases such as KIT and PDGFRA. These kinases are known for their roles in various malignancies and their mutations often lead to resistance against conventional therapies .
  • Antitumor Activity : In vitro assays have demonstrated that related compounds exhibit significant antitumor activities. For example, derivatives showed IC50 values in the nanomolar range against specific cancer cell lines, indicating potent inhibitory effects on tumor growth .
  • Pharmacokinetics and Bioavailability : Research on similar pyrimidine derivatives has revealed improved pharmacokinetic properties compared to traditional agents. Modifications to the chemical structure can enhance solubility and bioavailability, making them more effective as therapeutic agents .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into the biological activity and potential applications of this compound:

Compound NameSimilarityKey Features
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate0.93Contains a pyrrolo structure
tert-Butyl 2,4-dichloro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate0.96Features an azepine ring
tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate0.93Similar chlorinated pyrido structure
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate0.90Contains a pyrimidine ring

Properties

Molecular Formula

C17H21Cl2N5O2S

Molecular Weight

430.4 g/mol

IUPAC Name

tert-butyl 4-(6,8-dichloro-2-methylsulfanylpyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H21Cl2N5O2S/c1-17(2,3)26-16(25)24-7-5-23(6-8-24)14-10-9-11(18)20-13(19)12(10)21-15(22-14)27-4/h9H,5-8H2,1-4H3

InChI Key

ZHWFYOKOLFGOLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=C(N=C(C=C32)Cl)Cl)SC

Origin of Product

United States

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